molecular formula C10H18N2O B1531891 1-(Azepan-4-yl)pyrrolidin-2-one CAS No. 1219827-96-9

1-(Azepan-4-yl)pyrrolidin-2-one

Cat. No.: B1531891
CAS No.: 1219827-96-9
M. Wt: 182.26 g/mol
InChI Key: JCXQALFSGBDTKX-UHFFFAOYSA-N
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Description

1-(Azepan-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . It is also known by its IUPAC name, 1-(4-azepanyl)-2-pyrrolidinone . This compound is characterized by the presence of a pyrrolidinone ring fused with an azepane ring, making it a unique structure in organic chemistry.

Scientific Research Applications

1-(Azepan-4-yl)pyrrolidin-2-one has several applications in scientific research, including:

Safety and Hazards

The safety information for “1-(Azepan-4-yl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring, a key feature of “1-(Azepan-4-yl)pyrrolidin-2-one”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .

Preparation Methods

The synthesis of 1-(Azepan-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(Azepan-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Azepan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in biological systems.

Properties

IUPAC Name

1-(azepan-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-4-2-8-12(10)9-3-1-6-11-7-5-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXQALFSGBDTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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